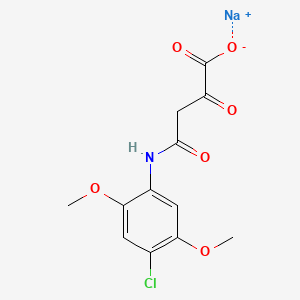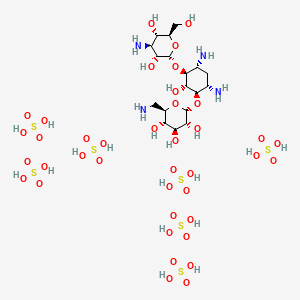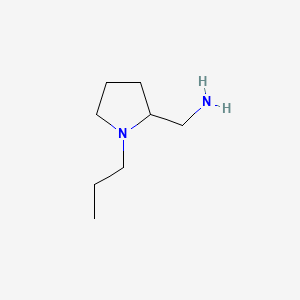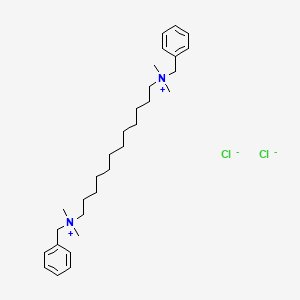
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sodium ion bonded to a complex organic moiety, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-oxobutyramidate group. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
The synthesis of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2,5-dimethoxyaniline and 3-oxobutanoic acid.
Reaction Conditions: The 4-chloro-2,5-dimethoxyaniline is reacted with 3-oxobutanoic acid under controlled conditions to form the intermediate N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide.
Sodium Salt Formation: The intermediate is then treated with a sodium hydroxide solution to form the final product, this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
Sodium N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramidate can be compared with other similar compounds, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects.
2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25C-NBOMe): Another hallucinogenic compound with similar structural features.
4-Bromo-2,5-dimethoxy-N-(2-methoxyphenyl)methyl benzeneethanamine (25B-NBOMe): A related compound with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological activities.
Properties
CAS No. |
93964-26-2 |
|---|---|
Molecular Formula |
C12H11ClNNaO6 |
Molecular Weight |
323.66 g/mol |
IUPAC Name |
sodium;4-(4-chloro-2,5-dimethoxyanilino)-2,4-dioxobutanoate |
InChI |
InChI=1S/C12H12ClNO6.Na/c1-19-9-4-7(10(20-2)3-6(9)13)14-11(16)5-8(15)12(17)18;/h3-4H,5H2,1-2H3,(H,14,16)(H,17,18);/q;+1/p-1 |
InChI Key |
HWCTZRUQTLURIV-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC(=O)C(=O)[O-])OC)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















